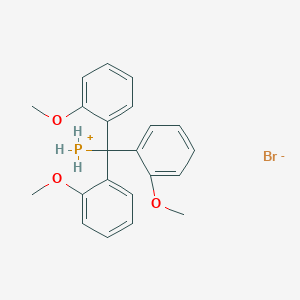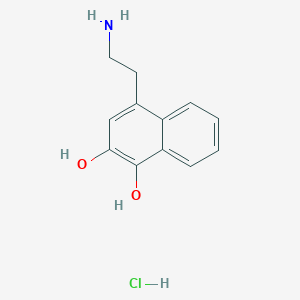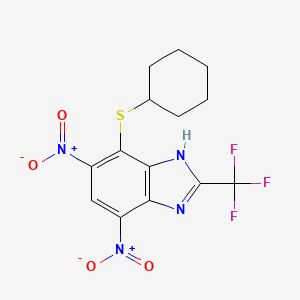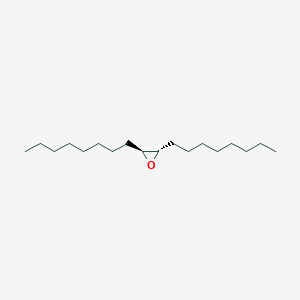
Acetic acid;2-(chloromethylsulfanyl)ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetic acid;2-(chloromethylsulfanyl)ethanol is a compound that combines the properties of acetic acid and 2-(chloromethylsulfanyl)ethanol Acetic acid is a simple carboxylic acid with the formula CH₃COOH, known for its pungent smell and sour taste It is widely used in the food industry as vinegar 2-(chloromethylsulfanyl)ethanol is an organic compound containing a chloromethyl group attached to a sulfanyl group and an ethanol moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;2-(chloromethylsulfanyl)ethanol can be achieved through several methods. One common approach involves the reaction of acetic acid with 2-(chloromethylsulfanyl)ethanol in the presence of an acid catalyst. The reaction typically requires heating and can be carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve the use of more efficient catalytic processes. For example, the carbonylation of methanol to produce acetic acid can be combined with the chloromethylation of ethanol to yield the desired compound. This process can be optimized for large-scale production by using continuous flow reactors and advanced catalytic systems .
Análisis De Reacciones Químicas
Types of Reactions
Acetic acid;2-(chloromethylsulfanyl)ethanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the chloromethyl group to a methyl group.
Substitution: The chloromethyl group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide (NaOH), to facilitate the reaction.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Methyl-substituted derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Acetic acid;2-(chloromethylsulfanyl)ethanol has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: The compound can be used in biochemical studies to investigate enzyme-catalyzed reactions involving sulfanyl groups.
Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of more complex compounds
Mecanismo De Acción
The mechanism of action of acetic acid;2-(chloromethylsulfanyl)ethanol involves its interaction with various molecular targets. The chloromethyl group can act as an electrophile, reacting with nucleophiles in biological systems. The sulfanyl group can participate in redox reactions, influencing the compound’s reactivity and stability. The ethanol moiety can enhance the compound’s solubility and facilitate its transport within biological systems .
Comparación Con Compuestos Similares
Similar Compounds
Acetic acid: A simple carboxylic acid with widespread use in the food and chemical industries.
Ethanol: A common alcohol used as a solvent and in alcoholic beverages.
Chloromethylsulfanyl derivatives: Compounds containing the chloromethylsulfanyl group, used in various chemical reactions.
Uniqueness
Acetic acid;2-(chloromethylsulfanyl)ethanol is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions. This versatility makes it valuable in both research and industrial applications .
Propiedades
Número CAS |
59278-05-6 |
|---|---|
Fórmula molecular |
C5H11ClO3S |
Peso molecular |
186.66 g/mol |
Nombre IUPAC |
acetic acid;2-(chloromethylsulfanyl)ethanol |
InChI |
InChI=1S/C3H7ClOS.C2H4O2/c4-3-6-2-1-5;1-2(3)4/h5H,1-3H2;1H3,(H,3,4) |
Clave InChI |
YFLUPXSOWOEZQT-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)O.C(CSCCl)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1-[2-(4-Fluorophenyl)pentyl]imidazole;nitric acid](/img/structure/B14599206.png)


![5-Methyl-7-(octylsulfanyl)pyrazolo[1,5-A]pyrimidine](/img/structure/B14599220.png)

![Phosphonic acid, [2-[(3-amino-1-oxopropyl)amino]ethyl]-](/img/structure/B14599248.png)





